PI3K Isoform Inhibition Profile: Target Compound vs. Selective PI3Kδ Inhibitor
The target compound, as a representative piperazine-benzamide derivative, exhibits a multi-isoform PI3K inhibition profile with IC50 values of 35 nM, 95 nM, and 74 nM for p110α, p110β, and p110δ respectively [1]. In stark contrast, a highly optimized selective PI3Kδ inhibitor (Compound 7n) demonstrates an IC50 of 0.9 nM for PI3Kδ, but with >1000-fold selectivity over other isoforms, showing IC50 values of 3670 nM for p110α and 21300 nM for p110β . This quantitative difference in selectivity window fundamentally dictates the suitability of each compound for different research applications.
| Evidence Dimension | PI3K isoform inhibition (IC50) |
|---|---|
| Target Compound Data | p110α: 35 nM; p110β: 95 nM; p110δ: 74 nM |
| Comparator Or Baseline | Selective PI3Kδ Inhibitor 1 (Compound 7n): p110α: 3670 nM; p110β: 21300 nM; p110δ: 0.9 nM |
| Quantified Difference | Target compound exhibits >100-fold lower selectivity for p110δ over p110α compared to the comparator (>1000-fold selectivity). |
| Conditions | Recombinant human PI3K isoforms expressed in rat Rat1 cells [1]; standard biochemical assay . |
Why This Matters
This data confirms the target compound is not a tool for isoform-selective PI3K studies, making it a superior choice for research focusing on pan-PI3K or off-target polypharmacology, whereas the comparator is essential for δ-isoform specific investigations.
- [1] BindingDB. BDBM207234. Affinity Data: IC50 values for PI3K p110α, p110β, p110δ. Data curated from US9260439. View Source
